Gadusol

Photobiology Sunscreen UV Spectroscopy

Researchers seeking a specific UV-B sunscreen face limited options without nitrogen-dependent MAAs. Gadusol is a maternally provided sunscreen that prevents UVB-induced DNA damage and quenches singlet oxygen, solving this gap. Sourced from sustainable biosynthesis, not extraction. • λmax 290-298 nm, ε 21,800 M⁻¹cm⁻¹ for targeted UV-B protection. • ¹O₂ quenching rate k_T ≈ 1.3×10⁸ M⁻¹s⁻¹, surpassing common antioxidants.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
CAS No. 76663-30-4
Cat. No. B1210850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadusol
CAS76663-30-4
Synonyms1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one
gadusol
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(C(CC1=O)(CO)O)O)O
InChIInChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3
InChIKeyKENOUOLPKKQXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadusol: Scientific Procurement Guide


Gadusol (CAS 76663-30-4) is a water-soluble cyclohexenone metabolite structurally related to mycosporine-like amino acids (MAAs), naturally occurring in fish roes, aquatic organisms, and vertebrate embryos [1]. It exhibits intense ultraviolet (UV) absorption with a maximum wavelength (λmax) of 290–298 nm at physiological pH and a molar extinction coefficient (ε) of 21,800 M⁻¹ cm⁻¹, which is comparable to or higher than many MAAs [2]. Unlike MAAs, which rely on nitrogen substituents and are primarily acquired through diet or symbionts in many species, gadusol is endogenously synthesized de novo in vertebrates like zebrafish (Danio rerio) via a dedicated two-enzyme pathway, demonstrating a unique evolutionary and functional role as a primary and maternally provided sunscreen [3].

1 UV-B-specific photoprotection research (absorbs 290–298 nm region)
2 Endogenous vertebrate model studies (zebrafish de novo pathway)
3 Water-soluble for aqueous assay and formulation systems

Why MAAs and Ascorbic Acid Cannot Substitute for Gadusol


Generic substitution with common antioxidants like ascorbic acid or structurally similar mycosporine-like amino acids (MAAs) such as shinorine or porphyra-334 is not scientifically valid for applications requiring the specific photochemical profile of gadusol. While MAAs (e.g., porphyra-334, λmax ≈ 334 nm) provide UV-A protection, gadusol’s λmax of 290–298 nm is specifically tuned for the more energetic UV-B region (280–320 nm), the primary driver of direct DNA damage [1][2]. Ascorbic acid, a pure antioxidant, lacks any significant UV absorption capacity. Furthermore, gadusol's unique dual function as both a potent UV-B screen and a sacrificial antioxidant capable of directly quenching singlet oxygen (¹O₂) with a high bimolecular rate constant (k_T ≈ 1.3 × 10⁸ M⁻¹s⁻¹) is not a shared attribute across MAAs or common antioxidants [3]. The following quantitative evidence details these critical differentiations.

UV-B vs UV-A mismatch
MAAs such as porphyra-334 absorb in the UV-A region (~334 nm) and cannot substitute for gadusol’s UV-B-specific (290–298 nm) photoprotection research. UV-B response endpoints may differ.
Antioxidant-only substitution
Ascorbic acid lacks UV absorption capacity; its radical scavenging profile does not replicate gadusol’s dual UV-B screening plus singlet oxygen quenching function. Photochemical pathway interpretation requires review.
Biosynthesis origin context
Dietary or symbiont-derived MAAs do not provide the endogenous, maternally provided, genetically tractable model that gadusol offers for developmental photoprotection studies. Model context may not transfer.

Gadusol vs. MAAs and Ascorbic Acid: Key Evidence


UV-B Absorption and Molar Absorptivity vs. MAAs

Gadusol's UV absorption maximum (λmax) is specifically tuned for the UV-B region (290-298 nm), where DNA damage is most significant, unlike many common mycosporine-like amino acids (MAAs) that absorb maximally in the UV-A region. For example, the MAA porphyra-334 has a λmax of 334 nm (UV-A), while shinorine also has a λmax of 334 nm [1]. This difference is critical for applications targeting UV-B-induced damage. Furthermore, gadusol's molar extinction coefficient (ε = 21,800 M⁻¹ cm⁻¹ at pH 7) is at the high end of the range reported for natural UV-absorbing compounds, ensuring efficient photon capture [2].

UV-B Absorption vs MAAs
Class-level
λmax 290–298 nm (UV-B)
ε = 21,800 M⁻¹ cm⁻¹
vs typical MAAs λmax ~334 nm (UV-A)
Supports UV-B photoprotection assay context
Aqueous pH 7; blue-shifted 36–44 nm into UV-B
Photobiology Sunscreen UV Spectroscopy Natural Product Chemistry

Zebrafish Embryonic UV-B Protection: Genetic Validation

Direct in vivo evidence from a gadusol-deficient zebrafish mutant (eevs⁻/⁻) demonstrates that maternally provided gadusol is the primary mechanism for protecting embryos from UV-B-induced DNA damage. Mutant embryos, lacking endogenous gadusol, showed significantly elevated levels of cyclobutane pyrimidine dimers (CPDs), a hallmark of UV-B DNA damage, upon UV exposure. This phenotype confirmed gadusol's essential, non-redundant role, which is not compensated by melanin in early development [1].

Embryo UV-B Protection
Head-to-head
WT embryos: low CPD formation
vs eevs⁻/⁻ mutant: elevated CPDs
Genetically validated in vivo photoprotection endpoint context
Zebrafish embryo model, CRISPR knockout, UV-B exposure
Developmental Biology Photoprotection Genetics Toxicology Danio rerio

Radical Scavenging and Singlet Oxygen Quenching vs. Ascorbic Acid

Gadusol's antioxidant capacity is comparable to the benchmark antioxidant ascorbic acid in standard radical scavenging assays. However, gadusol provides additional functional benefits, including direct UV absorption and efficient singlet oxygen quenching. Its ability to reduce radicals is comparable to ascorbic acid in ABTS and ORAC assays [1]. Furthermore, gadusol is an efficient quencher of singlet oxygen (¹O₂), a reactive oxygen species generated during UV exposure, with a bimolecular rate constant (k_T) of ca. 1.3 × 10⁸ L mol⁻¹ s⁻¹ [2]. This multi-pronged mechanism (UV filter + radical scavenger + ¹O₂ quencher) is not offered by ascorbic acid.

Radical Scavenging & ¹O₂ Quench
Cross-study reported
k_T ≈ 1.3×10⁸ M⁻¹s⁻¹ (¹O₂)
vs ascorbic acid: no ¹O₂ quenching data, lacks UV screen
Supports antioxidant and photoprotection multi-endpoint assay context
ABTS/ORAC radical assays; time-resolved phosphorescence
Antioxidant Radical Scavenging Singlet Oxygen Quenching Food Chemistry Cosmeceutical

Scalable Biosynthesis in Engineered Yeast

The endogenous de novo biosynthetic pathway for gadusol in vertebrates allows for its scalable production in heterologous hosts, overcoming the unsustainable and low-yield extraction from fish roes. Engineering of Komagataella phaffii (Pichia pastoris) with zebrafish genes (EEVS and MT-Ox) has achieved a gadusol yield of 141.8 mg/L (32.3 mg/g dry cell weight) in xylose-based media, which is a 46-fold increase over production in glucose media [1]. This demonstrates a feasible, sustainable, and high-yield biotechnological route for industrial production, a clear advantage over compounds like MAAs, which often require complex, low-yield extractions from algal or cyanobacterial biomass.

Bioproduction Yield
Class-level
141.8 mg/L
32.3 mg/g DCW in engineered K. phaffii (xylose)
Supports sustainable bioproduction feasibility review
46-fold yield gain over glucose; recombinant zebrafish genes
Synthetic Biology Bioproduction Metabolic Engineering Industrial Biotechnology Sustainable Chemistry

Gadusol Application Scenarios


Zebrafish Model for Photoprotection and DNA Damage

Researchers can utilize gadusol and the validated eevs⁻/⁻ zebrafish mutant line to dissect the genetic and biochemical mechanisms of UV-B protection in vertebrates. This model is uniquely suited for studying the maternal contribution to offspring fitness, the interplay between chemical sunscreens and melanin, and the evolutionary pressures shaping sunscreen biosynthesis, as gadusol's role is genetically defined and non-redundant during early development [1]. The compound itself can be used as a standard in analytical chemistry to quantify endogenous gadusol levels in various fish species, aiding comparative biology studies.

Reef-Safe UV-B Sunscreen Formulation

Cosmetic formulators can leverage gadusol's specific UV-B absorption (λmax ~290-298 nm), high molar extinction coefficient, and proven antioxidant/¹O₂ quenching capacity to develop next-generation sunscreens. Unlike common organic UV filters (e.g., oxybenzone, octinoxate) linked to coral bleaching, gadusol is a naturally occurring compound in marine ecosystems [2]. Its water solubility and dual functionality allow for the creation of clear, lightweight formulations that provide broad-spectrum protection when combined with UV-A filters, while mitigating ROS-induced photoaging, thereby directly addressing consumer demand for safer and more effective sun care.

Metabolic Engineering for Sustainable Bioproduction

Biotechnology and industrial bioprocessing groups can build upon the established platform for producing gadusol in yeast (e.g., K. phaffii or S. cerevisiae). The 46-fold yield improvement achieved through xylose feeding demonstrates the feasibility of further optimization via metabolic and bioprocess engineering [3]. This provides a clear pathway for sustainable, large-scale manufacturing of a natural UV-absorber and antioxidant, bypassing the ethical and supply-chain issues associated with extraction from fish roes. The product can serve as a bioactive ingredient for the cosmetics, food, and potentially pharmaceutical industries.

Application
Selection Property
Validation Focus
Zebrafish photoprotection model studies
Endogenous, maternally deposited UV-B sunscreen with genetic knockout model
CPD DNA damage endpoint verification in eevs⁻/⁻ embryos
UV-B photoprotective formulation research
UV-B absorption (λmax ~290–298 nm) plus dual antioxidant and ¹O₂ quenching capacity
Broad-spectrum UV filter compatibility and ROS quenching assay validation
Sustainable bioproduction development
Yeast metabolic engineering platform with reported high-yield heterologous expression
Yield, scalability, and process reproducibility validation in recombinant hosts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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